Dimethyl (trimethylsilyl)phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (trimethylsilyl)phosphite, also known as DMTP, is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents and has a molecular formula of C5H15O2PSi. DMTP is used in various fields of research, including organic chemistry, biochemistry, and medicinal chemistry.
Mechanism Of Action
Dimethyl (trimethylsilyl)phosphite is a phosphorus-containing compound that can react with nucleophiles to form phosphorus-oxygen bonds. The mechanism of action of Dimethyl (trimethylsilyl)phosphite is based on the ability of the phosphorus atom to act as an electrophile. Dimethyl (trimethylsilyl)phosphite can react with a variety of nucleophiles, including alcohols, amines, and thiols, to form phosphorus-oxygen, phosphorus-nitrogen, and phosphorus-sulfur bonds, respectively.
Biochemical And Physiological Effects
Dimethyl (trimethylsilyl)phosphite has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the activity of cholinesterases, which are enzymes that hydrolyze acetylcholine. Dimethyl (trimethylsilyl)phosphite has also been shown to inhibit the growth of cancer cells in vitro, although the mechanism of action is not fully understood. In addition, Dimethyl (trimethylsilyl)phosphite has been reported to have antifungal and antibacterial activity.
Advantages And Limitations For Lab Experiments
Dimethyl (trimethylsilyl)phosphite is a highly versatile reagent that can be used in a wide range of laboratory experiments. It is relatively easy to synthesize and has a high yield and purity. Dimethyl (trimethylsilyl)phosphite is also stable under a wide range of conditions, making it suitable for use in various reaction conditions. However, Dimethyl (trimethylsilyl)phosphite is highly reactive and can be dangerous if not handled properly. It is also highly flammable and should be stored and used with caution.
Future Directions
There are many potential future directions for research on Dimethyl (trimethylsilyl)phosphite. One area of interest is the development of new synthetic methods for Dimethyl (trimethylsilyl)phosphite and its derivatives. Another area of interest is the investigation of the mechanism of action of Dimethyl (trimethylsilyl)phosphite in inhibiting cholinesterase activity and its potential use as a therapeutic agent for Alzheimer's disease. Finally, the use of Dimethyl (trimethylsilyl)phosphite as a ligand in coordination chemistry and its potential applications in catalysis and materials science are also areas of interest for future research.
Synthesis Methods
Dimethyl (trimethylsilyl)phosphite can be synthesized by reacting trimethylsilyl chloride with phosphorus trichloride in the presence of dimethylamine. The reaction produces dimethyl (trimethylsilyl)phosphine, which is then oxidized to Dimethyl (trimethylsilyl)phosphite using hydrogen peroxide. The yield of Dimethyl (trimethylsilyl)phosphite is typically high, and the purity can be improved by simple distillation.
Scientific Research Applications
Dimethyl (trimethylsilyl)phosphite is widely used in scientific research as a reagent for the synthesis of phosphorus-containing compounds. It is an important intermediate in the synthesis of phosphonates, phosphoramidates, and phosphates. Dimethyl (trimethylsilyl)phosphite is also used as a ligand in coordination chemistry, where it forms stable complexes with transition metal ions. In addition, Dimethyl (trimethylsilyl)phosphite is used as a phosphorylating agent in organic synthesis, where it is used to introduce phosphoryl groups into organic molecules.
properties
CAS RN |
18135-14-3 |
---|---|
Product Name |
Dimethyl (trimethylsilyl)phosphite |
Molecular Formula |
C5H15O3PSi |
Molecular Weight |
182.23 g/mol |
IUPAC Name |
dimethoxyphosphoryl(trimethyl)silane |
InChI |
InChI=1S/C5H15O3PSi/c1-7-9(6,8-2)10(3,4)5/h1-5H3 |
InChI Key |
UXEJFLIQYYPDFZ-UHFFFAOYSA-N |
SMILES |
COP(=O)(OC)[Si](C)(C)C |
Canonical SMILES |
COP(=O)(OC)[Si](C)(C)C |
Other CAS RN |
18135-14-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.